molecular formula C9H12N2O B14367362 5-Cyclopentylpyrimidin-2(1H)-one CAS No. 90253-46-6

5-Cyclopentylpyrimidin-2(1H)-one

Cat. No.: B14367362
CAS No.: 90253-46-6
M. Wt: 164.20 g/mol
InChI Key: QYJDYKQZTWUIEG-UHFFFAOYSA-N
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Description

5-Cyclopentylpyrimidin-2(1H)-one: is a chemical compound with a pyrimidine ring substituted with a cyclopentyl group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.

    Automated Synthesis: Automation can improve the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto group to an alcohol.

    Substitution: The cyclopentyl group or other substituents on the pyrimidine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-Cyclopentylpyrimidin-2(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopentylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentylpyrimidin-2(1H)-one is unique due to its specific substitution pattern and functional groups This uniqueness allows it to interact with different molecular targets and undergo specific chemical reactions that may not be possible with other similar compounds

Properties

CAS No.

90253-46-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopentyl-1H-pyrimidin-2-one

InChI

InChI=1S/C9H12N2O/c12-9-10-5-8(6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)

InChI Key

QYJDYKQZTWUIEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CNC(=O)N=C2

Origin of Product

United States

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